
2,5,beta-Trimethoxy-4-bromophenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,beta-Trimethoxy-4-bromophenethylamine is an organic compound belonging to the class of phenethylamines It is structurally characterized by a bromine atom and three methoxy groups attached to a phenethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,beta-Trimethoxy-4-bromophenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,5,beta-Trimethoxy-4-bromophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,5,beta-Trimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,5,beta-Trimethoxyphenethylamine.
Substitution: Various substituted phenethylamine derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5,beta-Trimethoxy-4-bromophenethylamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.
類似化合物との比較
2,5,beta-Trimethoxy-4-bromophenethylamine is similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-bromophenethylamine: Known for its psychoactive effects and used recreationally.
2,5-Dimethoxy-4-iodophenethylamine: Another psychoactive compound with similar properties.
2,5-Dimethoxy-4-methylphenethylamine: Differing by the presence of a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.
特性
CAS番号 |
98537-42-9 |
|---|---|
分子式 |
C11H16BrNO3 |
分子量 |
290.15 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H16BrNO3/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3/h4-5,11H,6,13H2,1-3H3 |
InChIキー |
FYTLQNZPDWLGNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(CN)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


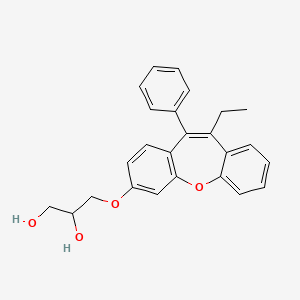
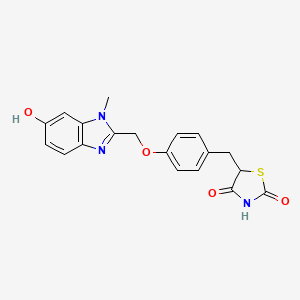
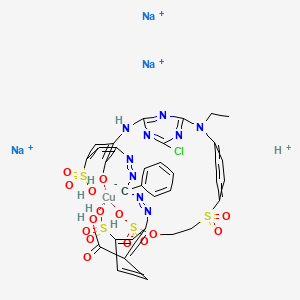
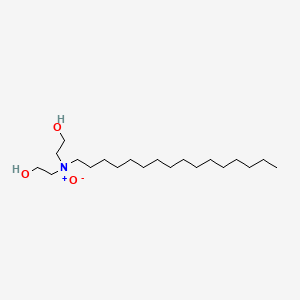


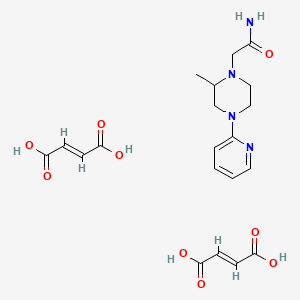
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
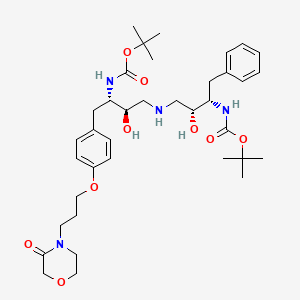

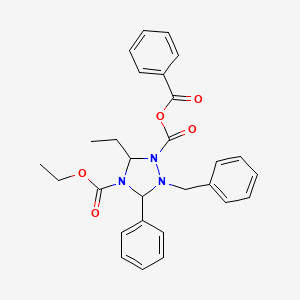

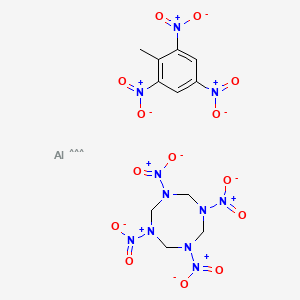
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
